molecular formula C6H12N2 B15169561 (2R)-2-Amino-3,3-dimethylbutanenitrile CAS No. 651309-20-5

(2R)-2-Amino-3,3-dimethylbutanenitrile

Cat. No.: B15169561
CAS No.: 651309-20-5
M. Wt: 112.17 g/mol
InChI Key: YMBBAMWCPVGAEW-YFKPBYRVSA-N
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Description

(2R)-2-Amino-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-Amino-3,3-dimethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanenitrile with an appropriate chiral amine under controlled conditions. The reaction typically requires a catalyst to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction typically produces primary amines.

Scientific Research Applications

(2R)-2-Amino-3,3-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-Amino-3,3-dimethylbutanenitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the nitrile group can participate in electrophilic reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3,3-dimethylbutanenitrile: The enantiomer of (2R)-2-Amino-3,3-dimethylbutanenitrile, with similar chemical properties but different biological activity.

    2-Amino-3-methylbutanenitrile: A structurally similar compound with one less methyl group.

    2-Amino-2-methylbutanenitrile: Another similar compound with a different substitution pattern.

Properties

CAS No.

651309-20-5

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanenitrile

InChI

InChI=1S/C6H12N2/c1-6(2,3)5(8)4-7/h5H,8H2,1-3H3/t5-/m0/s1

InChI Key

YMBBAMWCPVGAEW-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@H](C#N)N

Canonical SMILES

CC(C)(C)C(C#N)N

Origin of Product

United States

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